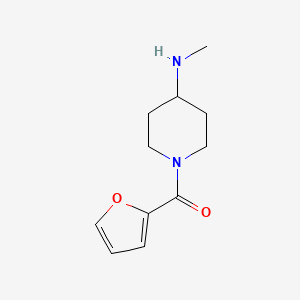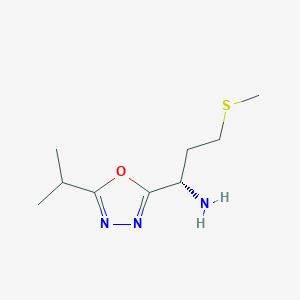
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an acetamido group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the condensation of acetamide and trifluoromethylthiazole derivatives. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with acetic anhydride under acidic conditions . Another method involves the use of ester intermediates, where the ester is hydrolyzed to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Acetamido-4-methylthiazole-5-carboxylic acid
Uniqueness
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug development and other applications .
Properties
Molecular Formula |
C7H5F3N2O3S |
|---|---|
Molecular Weight |
254.19 g/mol |
IUPAC Name |
2-acetamido-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3S/c1-2(13)11-6-12-4(7(8,9)10)3(16-6)5(14)15/h1H3,(H,14,15)(H,11,12,13) |
InChI Key |
QJSPMKOSJMJMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)





![Thiazolo[4,5-c]pyridin-4-ylmethanamine](/img/structure/B11810766.png)
